Comparative MAO A Substrate Kinetics: 3-Phenylpropylamine vs. Phenethylamine
In steady-state kinetic studies with recombinant human liver MAO A, 3-phenylpropylamine—the closest structurally characterized analog to 3-phenylbutylamine—exhibited 2.5-fold slower oxidation and 75-fold tighter binding compared to phenethylamine [1]. This demonstrates that elongation of the alkyl chain between the phenyl ring and amino group dramatically alters enzyme recognition.
| Evidence Dimension | MAO A substrate oxidation rate and binding affinity |
|---|---|
| Target Compound Data | 3-Phenylpropylamine: 2.5-fold slower oxidation; 75-fold tighter binding |
| Comparator Or Baseline | Phenethylamine (baseline substrate) |
| Quantified Difference | Oxidation rate: 2.5-fold slower; Binding affinity: 75-fold tighter |
| Conditions | Recombinant human liver MAO A; steady-state kinetic assays |
Why This Matters
The substantial alteration in MAO A kinetics indicates that 3-phenylbutylamine will exhibit distinct metabolic stability and pharmacological profile compared to shorter-chain phenethylamines, directly impacting experimental design in neuropharmacology and drug metabolism studies.
- [1] Nandigama, R.K. & Edmondson, D.E. Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A. Biochemistry, 39(49), 15258-15265, 2000. View Source
